![molecular formula C10H18N2O B1383656 8-Amino-2-methyl-2-azaspiro[4.5]decan-3-one CAS No. 1824126-86-4](/img/structure/B1383656.png)
8-Amino-2-methyl-2-azaspiro[4.5]decan-3-one
Vue d'ensemble
Description
8-Amino-2-methyl-2-azaspiro[4.5]decan-3-one is a biochemical used for proteomics research . It has a molecular formula of C10H18N2O and a molecular weight of 182.26 . It is an intermediate in the synthesis of Lactonamycin .
Molecular Structure Analysis
The molecular structure of this compound consists of a spirocyclic scaffold, which is a common feature in many bioactive molecules . The spirocyclic core is composed of a five-membered ring fused to a four-membered ring, with an amino group at the 8-position and a methyl group at the 2-position .Physical And Chemical Properties Analysis
This compound has a predicted boiling point of 334.7±42.0 °C and a predicted density of 1.10±0.1 g/cm3 . Its pKa is predicted to be 10.65±0.20 .Applications De Recherche Scientifique
Conformational Analysis for Drug Design
The 3,6-dihydro-2H-1,4-oxazin-2-one fragment, a key component in the structure of 8-Amino-2-methyl-2-azaspiro[4.5]decan-3-one, has been studied for its conformational properties. The analysis of the crystal structures of enantiomers related to this compound provided insights into the spatial arrangement and potential interactions of such molecules, which is critical for understanding their biological activity and designing new drugs with improved efficacy (E. Żesławska et al., 2017).
Anticonvulsant Activity
Compounds based on the 2-azaspiro[4.5]decane structure, similar to this compound, have been synthesized and evaluated for their anticonvulsant properties. This research has identified several derivatives with significant activity in various seizure models, contributing to the development of new therapeutic options for epilepsy (J. Obniska & K. Kamiński, 2006).
Chemical Synthesis and Methodology
The synthesis of 3-Amino-2,2-dimethyl-8-thia-1-azaspiro[4.5]decane highlights the versatility and potential of spirocyclic compounds in chemical synthesis. This work demonstrates key synthetic strategies and reactions that can be applied to generate complex structures like this compound, thereby facilitating the exploration of their biological activities (W. Mai et al., 2010).
Mécanisme D'action
Target of Action
The primary target of 8-Amino-2-methyl-2-azaspiro[4Similar compounds have been found to target theSrc homology 2 (SH2) domain-containing Phosphatase 2 (SHP2) . SHP2 plays a role in receptor tyrosine kinase (RTK), neurofibromin-1 (NF-1), and Kirsten rat sarcoma virus (KRAS) mutant-driven cancers, as well as in RTK-mediated resistance .
Mode of Action
The exact mode of action of 8-Amino-2-methyl-2-azaspiro[4Similar compounds have been found to act asallosteric inhibitors of SHP2 . These inhibitors insert into the “blocking” loop located at the interdomain interface of N-SH2, C-SH2, and PTP domains, which stabilizes SHP2 in the inactive “closed” conformation .
Biochemical Pathways
The specific biochemical pathways affected by 8-Amino-2-methyl-2-azaspiro[4The inhibition of shp2 can affect multiple pathways involved in cell growth and differentiation .
Pharmacokinetics
The pharmacokinetic properties of 8-Amino-2-methyl-2-azaspiro[4Similar compounds have been found to havemoderate potency, selectivity, and oral bioavailability .
Result of Action
The molecular and cellular effects of 8-Amino-2-methyl-2-azaspiro[4The inhibition of shp2 can potentially lead to the suppression of cell growth and differentiation .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 8-Amino-2-methyl-2-azaspiro[4Factors such as ph, temperature, and the presence of other molecules can potentially affect the action of similar compounds .
Orientations Futures
The development of SHP2 inhibitors, which include compounds similar to 8-Amino-2-methyl-2-azaspiro[4.5]decan-3-one, represents a promising direction for future research, particularly in the field of cancer immunotherapy . These inhibitors could potentially enhance antitumor immunity by activating T cells, enhancing antigen presentation, and promoting cytokine secretion .
Analyse Biochimique
Biochemical Properties
8-Amino-2-methyl-2-azaspiro[4.5]decan-3-one plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions often involves binding to specific active sites on enzymes, leading to either inhibition or activation of enzymatic activity. For instance, it has been observed to interact with certain proteases, modulating their activity and thereby influencing protein degradation pathways .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK signaling pathway, leading to altered gene expression profiles and changes in cellular metabolism . Additionally, it can induce apoptosis in certain cell types, highlighting its potential as a therapeutic agent .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. Furthermore, it can influence gene expression by interacting with transcription factors and other regulatory proteins . These interactions result in a cascade of molecular events that ultimately affect cellular function and behavior .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but prolonged exposure can lead to degradation and reduced efficacy . Long-term studies in vitro and in vivo have demonstrated that its effects on cellular function can persist, although the magnitude of these effects may diminish over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it can modulate cellular processes without causing significant toxicity. At higher doses, it may induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a specific dosage range elicits the desired biochemical response without causing harm .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, it can influence the activity of cytochrome P450 enzymes, leading to altered drug metabolism and detoxification processes . These interactions highlight its potential impact on metabolic homeostasis and pharmacokinetics .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization and accumulation in target tissues, where it exerts its biochemical effects . The compound’s transport and distribution are critical factors that determine its bioavailability and therapeutic potential .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, it may localize to the mitochondria, where it influences mitochondrial function and energy metabolism . These localization patterns are crucial for understanding its mechanism of action and therapeutic potential .
Propriétés
IUPAC Name |
8-amino-2-methyl-2-azaspiro[4.5]decan-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O/c1-12-7-10(6-9(12)13)4-2-8(11)3-5-10/h8H,2-7,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFWPZHKNFPBDLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2(CCC(CC2)N)CC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-((2,3-Dihydro-2-methyl-6-nitro-3-oxobenzo[b][1,4]oxazin-4-yl)methyl)benzonitrile](/img/structure/B1383573.png)

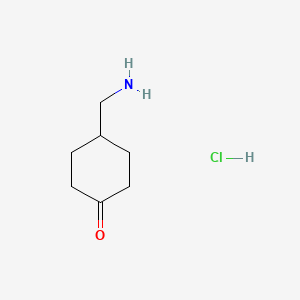
![Tert-Butyl 2-(Chloromethyl)-4-Oxo-6,7,8,10-Tetrahydropyrimido[1,2-A][1,4]Diazepine-9(4H)-Carboxylate](/img/structure/B1383576.png)
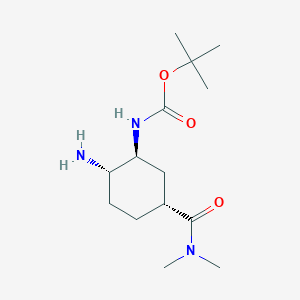
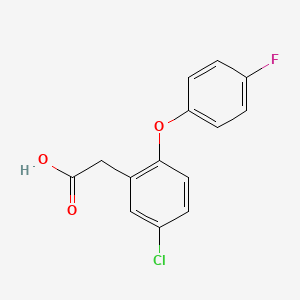
![(R)-3-amino-N-((R)-4-oxo-4-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)-1-(2,4,5-trifluorophenyl)butan-2-yl)-4-(2,4,5-trifluorophenyl)butanamide](/img/structure/B1383584.png)
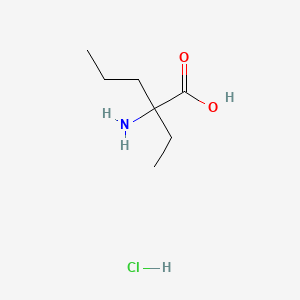
![Ethyl 4-chloro-[1,2,4]triazolo[4,3-a]quinoxaline-1-carboxylate](/img/structure/B1383588.png)
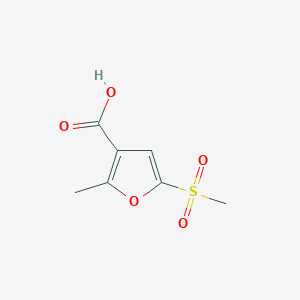
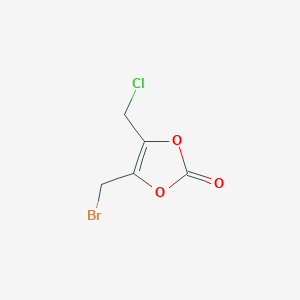
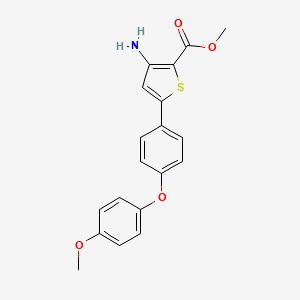
![4-((6-Bromo-2,3-dihydro-2-methyl-3-oxobenzo[b][1,4]oxazin-4-yl)methyl)benzonitrile](/img/structure/B1383592.png)

